molecular formula C22H23N3O3S B2639798 ethyl 4-({[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]carbamoyl}amino)benzoate CAS No. 330191-03-2

ethyl 4-({[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]carbamoyl}amino)benzoate

Cat. No.: B2639798
CAS No.: 330191-03-2
M. Wt: 409.5
InChI Key: XCPIFIXWVAGKES-UHFFFAOYSA-N
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Description

Ethyl 4-({[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]carbamoyl}amino)benzoate is a complex organic compound with a unique structure that combines a benzoate ester, a thiazole ring, and a trimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-({[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]carbamoyl}amino)benzoate typically involves multiple steps, starting with the preparation of the thiazole ring and the benzoate ester. The reaction conditions often include the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-({[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]carbamoyl}amino)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

Ethyl 4-({[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]carbamoyl}amino)benzoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of ethyl 4-({[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]carbamoyl}amino)benzoate involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Ethyl 4-({[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]carbamoyl}amino)benzoate can be compared with other similar compounds, such as:

Properties

IUPAC Name

ethyl 4-[[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]carbamoylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3S/c1-5-28-20(26)16-6-8-17(9-7-16)23-21(27)25-22-24-18(12-29-22)19-14(3)10-13(2)11-15(19)4/h6-12H,5H2,1-4H3,(H2,23,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCPIFIXWVAGKES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)C3=C(C=C(C=C3C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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